3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Overview
Description
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a useful research compound. Its molecular formula is C9H13N5O2S and its molecular weight is 255.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
The mechanism of action of a pyrazole derivative would depend on its specific structure and the functional groups present. It could act by interacting with specific enzymes or receptors in the body, leading to changes in cellular function . The pharmacokinetics would also depend on the specific properties of the compound, including its solubility, stability, and the presence of functional groups that might interact with metabolic enzymes .
Environmental factors such as pH, temperature, and the presence of other compounds could potentially affect the stability and activity of the compound .
Biochemical Analysis
Biochemical Properties
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction with acetylcholinesterase can lead to inhibition of the enzyme’s activity, affecting neurotransmission. Additionally, this compound has been found to bind with various proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By altering the activity of key proteins in this pathway, this compound can influence cellular responses to external stimuli. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. For example, the compound can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . Additionally, this compound can activate or inhibit other enzymes involved in metabolic pathways, leading to changes in cellular metabolism. The compound also influences gene expression by binding to transcription factors and modulating their activity, resulting in altered expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including oxidative stress, disruption of cellular metabolism, and apoptosis . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . By modulating the activity of these enzymes, this compound can affect the levels of reactive oxygen species and overall cellular redox balance. Additionally, the compound can impact metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it can exert its effects on cellular processes . For example, the localization of the compound in the mitochondria can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
3-(2-azidoethyl)-2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole 5,5-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2S/c1-14-9(2-4-11-13-10)7-6-17(15,16)5-3-8(7)12-14/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREPLVWBWGXOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CS(=O)(=O)CCC2=N1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.